molecular formula C20H21NO7 B2570429 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide CAS No. 1171960-93-2

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide

Cat. No.: B2570429
CAS No.: 1171960-93-2
M. Wt: 387.388
InChI Key: XLDOTVCSDWJKHZ-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide is a complex organic compound that features both acetyl and methoxy functional groups It is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its stability and unique chemical properties

Preparation Methods

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The synthetic route may include:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.

    Introduction of the acetyl and methoxy groups: The phenolic hydroxyl groups can be acetylated using acetic anhydride and methoxylated using dimethyl sulfate.

    Coupling with the acetamide moiety: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with an appropriate acetamide precursor under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, while the acetyl and methoxy groups can modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide include:

    2-(4-acetylphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-(4-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the acetyl group, which may influence its interaction with molecular targets.

    2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)propionamide: Contains a propionamide moiety instead of an acetamide, which can alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a methoxyphenyl moiety attached to a benzo[d][1,3]dioxole, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, where the key steps include the formation of the benzo[d][1,3]dioxole unit and subsequent acetamide linkage.

Biological Activity Overview

Research indicates that compounds containing both benzo[d][1,3]dioxole and methoxyphenyl groups exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives with these moieties can inhibit cancer cell proliferation. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for related compounds range from 3.94 to 9.12 mM, indicating varying degrees of potency .
  • Antioxidant Properties : The antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds derived from benzodioxole structures have demonstrated notable radical scavenging abilities .
  • Anti-inflammatory Effects : The presence of methoxy groups has been correlated with anti-inflammatory properties in related compounds. These effects are critical in addressing conditions characterized by chronic inflammation .

Case Study 1: Anticancer Evaluation

In a study focused on benzodioxole derivatives, two specific amide derivatives (analogous to our compound) were tested for their cytotoxicity against Hep3B cells. Compound 2a exhibited a significant decrease in G1 phase cell populations after treatment, indicating its potential as a cell cycle inhibitor. The results showed a reduction in the S phase fraction and an arrest in the G2-M phase similar to that induced by Doxorubicin, a well-known chemotherapeutic agent .

Case Study 2: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH assay across various concentrations (5 mM to 0.5 mM). Compounds similar to this compound showed effective scavenging activity comparable to Trolox, a standard antioxidant .

Data Table: Biological Activities of Related Compounds

CompoundIC50 (mM)Antioxidant ActivityAnti-inflammatory Activity
2a (amide derivative)3.94HighModerate
2b (amide derivative)9.12ModerateLow
Doxorubicin--High
Trolox-Standard-

The biological activities of compounds like This compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases suggests that these compounds may interfere with the normal proliferation pathways in cancer cells.
  • Radical Scavenging : The structural characteristics allow these compounds to donate electrons and neutralize free radicals effectively.
  • Inflammatory Pathway Modulation : Compounds with methoxy groups may inhibit pro-inflammatory cytokines' production or activity.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7/c1-13(22)14-3-5-16(18(9-14)24-2)26-11-20(23)21-7-8-25-15-4-6-17-19(10-15)28-12-27-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDOTVCSDWJKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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